(2,6-Bis(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,6-difluoromethoxybenzene with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,6-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2,6-Bis(trifluoromethoxy)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biochemical processes, particularly in understanding protein interactions and enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its effects on cellular processes and potential as a drug candidate.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged for specific applications.
Mechanism of Action
The exact mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with certain proteins in the cell membrane, triggering various biochemical and physiological processes. The compound may also interact with specific hormones, leading to the activation of cellular pathways. Further research is needed to elucidate the detailed molecular targets and pathways involved.
Comparison with Similar Compounds
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: This compound shares structural similarities but differs in its functional groups and applications.
4-(Trifluoromethoxy)phenylhydrazine: Another related compound with similar trifluoromethoxy groups but different overall structure and reactivity.
Uniqueness: (2,6-Bis(trifluoromethoxy)phenyl)hydrazine stands out due to its dual trifluoromethoxy groups, which impart unique chemical properties such as increased stability and reactivity. These properties make it particularly valuable in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C8H6F6N2O2 |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
[2,6-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-2-1-3-5(6(4)16-15)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
HIORMWDOXKRIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)NN)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.